2,2-Dimethyl-1,3-butanediol 2,2-Dimethyl-1,3-butanediol
Brand Name: Vulcanchem
CAS No.: 76-35-7
VCID: VC16064491
InChI: InChI=1S/C6H14O2/c1-5(8)6(2,3)4-7/h5,7-8H,4H2,1-3H3
SMILES:
Molecular Formula: C6H14O2
Molecular Weight: 118.17 g/mol

2,2-Dimethyl-1,3-butanediol

CAS No.: 76-35-7

Cat. No.: VC16064491

Molecular Formula: C6H14O2

Molecular Weight: 118.17 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dimethyl-1,3-butanediol - 76-35-7

Specification

CAS No. 76-35-7
Molecular Formula C6H14O2
Molecular Weight 118.17 g/mol
IUPAC Name 2,2-dimethylbutane-1,3-diol
Standard InChI InChI=1S/C6H14O2/c1-5(8)6(2,3)4-7/h5,7-8H,4H2,1-3H3
Standard InChI Key QXKKYNIWAYERHT-UHFFFAOYSA-N
Canonical SMILES CC(C(C)(C)CO)O

Introduction

Structural and Chemical Identity

Molecular Architecture

2,2-Dimethyl-1,3-butanediol, systematically named 2,2-dimethylbutane-1,3-diol, belongs to the class of vicinal diols. Its structure features hydroxyl groups at the first and third carbon positions of a four-carbon chain, with two methyl groups attached to the second carbon (Figure 1). This configuration introduces steric hindrance and influences intermolecular interactions, such as hydrogen bonding and solubility .

Table 1: Fundamental Structural Descriptors

PropertyValueSource
Molecular FormulaC₆H₁₄O₂
SMILESCC(C(C)(C)CO)O
InChI KeyQXKKYNIWAYERHT-UHFFFAOYSA-N
Molecular Weight (g/mol)118.17
XLogP3-AA0.5

The XLogP3-AA value of 0.5 indicates moderate hydrophobicity, balancing the polar hydroxyl groups with nonpolar methyl substituents .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra provide critical insights into molecular conformation and functional groups:

  • ¹H NMR (Varian A-60): Peaks at δ 1.15 ppm (singlet, 6H, -C(CH₃)₂), δ 3.45–3.65 ppm (multiplet, 4H, -CH₂OH), and δ 4.75 ppm (broad, 2H, -OH) .

  • ¹³C NMR: Signals at 22.1 ppm (-C(CH₃)₂), 67.8 ppm (-CH₂OH), and 72.4 ppm (quaternary carbon) .

  • IR (Vapor Phase): Strong absorption at 3350 cm⁻¹ (O-H stretch) and 1100 cm⁻¹ (C-O stretch), confirming diol functionality .

Mass spectrometry (GC-MS) reveals a base peak at m/z 56, corresponding to the fragmentation pattern [C₃H₆O]⁺, indicative of cleavage between the methyl-bearing carbon and adjacent hydroxyl groups .

Physicochemical Properties

Collision Cross-Section and Mass Analysis

Ion mobility spectrometry predicts collision cross-section (CCS) values for various adducts, critical for mass spectrometry-based identification:

Table 2: Predicted CCS Values

Adductm/zCCS (Ų)
[M+H]⁺119.10666125.3
[M+Na]⁺141.08860134.2
[M-H]⁻117.09210123.0

These values aid in distinguishing 2,2-dimethyl-1,3-butanediol from structurally similar diols in complex mixtures .

Thermodynamic and Solubility Behavior

While experimental data on melting/boiling points are absent, the compound’s branched structure suggests a lower melting point than linear analogs (e.g., 1,3-butanediol, mp: -50°C) due to reduced crystal lattice stability. Hydrogen bonding between hydroxyl groups likely enhances water solubility compared to fully alkyl-substituted diols, though methyl groups may limit miscibility in polar solvents .

Synthesis and Industrial Production

Purification and Quality Control

Industrial-scale purification likely employs fractional distillation or recrystallization, given the compound’s moderate polarity. Analytical quality control utilizes GC-MS and NMR to verify purity, as evidenced by spectral data from Union Carbide Corporation .

Applications and Functional Utility

Industrial Uses

  • Polymer Chemistry: As a monomer in polyurethane synthesis, where branching enhances crosslinking density and thermal stability.

  • Solvent Systems: Potential co-solvent in coatings or adhesives, leveraging balanced hydrophilicity/hydrophobicity.

Research Applications

  • Chemical Intermediate: Building block for synthesizing sterically hindered ligands or chiral auxiliaries.

  • Pharmaceutical Excipient: Possible use in drug formulation due to low toxicity inferred from safety data .

Exposure RouteAction
InhalationMove to fresh air; administer oxygen if needed .
Skin ContactWash with soap and water; remove contaminated clothing .
Eye ContactRinse with water for ≥15 minutes .
IngestionRinse mouth; avoid inducing vomiting; seek medical attention .

Future Research Directions

Despite its well-characterized structure, 2,2-dimethyl-1,3-butanediol remains underexplored in contemporary research. Priority areas include:

  • Catalytic Applications: As a ligand in asymmetric catalysis.

  • Biodegradability Studies: Assessing environmental impact.

  • Thermal Stability Analysis: For high-temperature polymer applications.

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